Lipophilicity (logP) Comparison: 3‑Chloro‑6‑propylpyridazine vs. 3‑Chloro‑6‑methylpyridazine
3‑Chloro‑6‑propylpyridazine exhibits a predicted logP that is approximately 1.5 log units higher than that of its methyl analog. This increase in lipophilicity is directly proportional to the additional two methylene units in the propyl chain and translates to a roughly 30‑fold increase in octanol‑water partition coefficient, which must be accounted for in biological assays and extraction workflows .
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.08 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 3‑Chloro‑6‑methylpyridazine: logP = 0.56 (predicted, ACD/Labs Percepta) |
| Quantified Difference | ΔlogP ≈ 1.52; ~33‑fold higher partition coefficient for the propyl derivative |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; both values predicted under the same algorithm |
Why This Matters
A 1.5‑log difference in lipophilicity significantly influences membrane permeability, metabolic stability, and chromatographic retention, making the propyl derivative a preferred choice when higher logP is required without adding a second aromatic ring.
